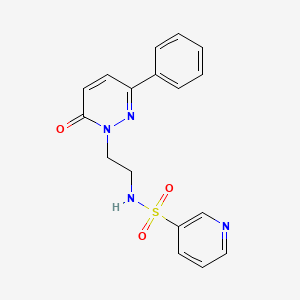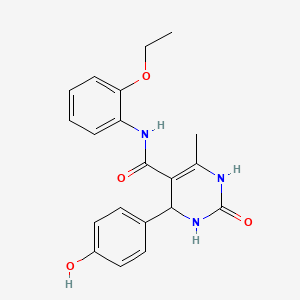
N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as DTUC, is a synthetic compound that has been studied for its potential use in scientific research. DTUC is a thiazole-based compound that has been shown to have various biochemical and physiological effects, making it a promising tool for researchers in the field of pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Methodologies
The compound's structural analogs are often synthesized through reactions involving specific precursors to introduce thiazole units, showcasing a variety of synthetic routes applicable for complex thiazole derivatives. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide highlights a method involving the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, demonstrating the versatility in synthesizing compounds with intricate structures (Prabhuswamy et al., 2016).
Crystal and Molecular Structure
The detailed crystallographic analysis of related compounds, as seen in the study by Prabhuswamy et al., provides insights into the molecular arrangement and stability conferred by specific substituents, such as dimethoxyphenyl groups. This knowledge can be essential for understanding the structural requirements for the desired biological or physical properties.
Potential Applications
Antiviral and Antiinflammatory Activities
Research on thiazole derivatives has shown that these compounds can exhibit significant biological activities, including antiviral and antiinflammatory effects. For instance, thiazole C-nucleosides have been tested for in vitro activity against various viruses, indicating the potential for thiazole derivatives to serve as antiviral agents (Srivastava et al., 1977).
Anticancer Properties
Novel pyrazole derivatives, including those with thiazole units, have been synthesized and tested for their antiinflammatory activity, showing potential as anticancer agents due to their ability to inhibit the proliferation of cancer cells with minimal toxicity (El‐Hawash & El-Mallah, 1998).
Material Science Applications
In addition to biomedical applications, thiazole derivatives have been explored for use in material science, such as in the synthesis of disperse dyes containing thiazole and selenium units for dyeing polyester fibers, indicating the versatility of thiazole derivatives in various fields of research (Khalifa et al., 2015).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14-4-7-16(8-5-14)24-21(28)26-22-25-17(13-31-22)20(27)23-11-10-15-6-9-18(29-2)19(12-15)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVUVEBMDGFLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)

![2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2971518.png)
![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)

![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)




![7-((2E)but-2-enyl)-1-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2971531.png)